molecular formula C10H16ClN3O2 B2856886 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride CAS No. 2355385-22-5

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride

Katalognummer: B2856886
CAS-Nummer: 2355385-22-5
Molekulargewicht: 245.71
InChI-Schlüssel: KBZPEXBEAJLSEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride is a chemical compound with the molecular formula C10H15N3O2·HCl It is a derivative of piperidine and pyrimidine, which are both important structures in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrimidine-2,4-dione with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione
  • 1-Piperidin-3-ylpyrimidine-2,4-dione
  • 3-Methylpyrimidine-2,4-dione

Uniqueness

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride is unique due to its specific structural features and the presence of both piperidine and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride involves the reaction of 3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione with hydrochloric acid.", "Starting Materials": [ "3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione in a suitable solvent, add hydrochloric acid dropwise with stirring.", "Heat the reaction mixture to reflux for a suitable period of time.", "Cool the reaction mixture to room temperature and filter the resulting solid.", "Wash the solid with a suitable solvent and dry under vacuum to obtain 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride." ] }

CAS-Nummer

2355385-22-5

Molekularformel

C10H16ClN3O2

Molekulargewicht

245.71

IUPAC-Name

3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-6-13(10(12)15)8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H

InChI-Schlüssel

KBZPEXBEAJLSEH-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN(C1=O)C2CCCNC2.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.